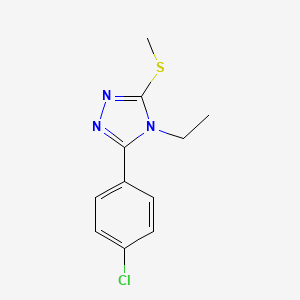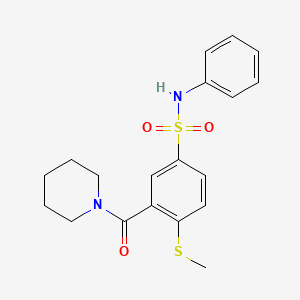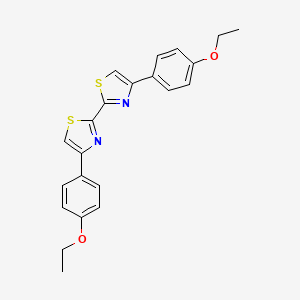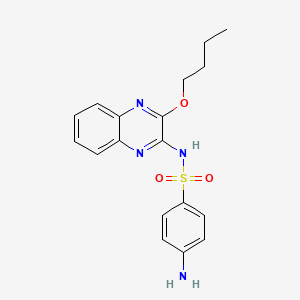![molecular formula C16H22N2O4 B4802328 methyl 4-({3-[(sec-butylamino)carbonyl]phenyl}amino)-4-oxobutanoate](/img/structure/B4802328.png)
methyl 4-({3-[(sec-butylamino)carbonyl]phenyl}amino)-4-oxobutanoate
Overview
Description
Methyl 4-({3-[(sec-butylamino)carbonyl]phenyl}amino)-4-oxobutanoate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a complex structure with functional groups that allow it to participate in diverse chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-({3-[(sec-butylamino)carbonyl]phenyl}amino)-4-oxobutanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the sec-butylamino intermediate: This involves the reaction of sec-butylamine with a suitable carbonyl compound under controlled conditions.
Coupling with a phenyl derivative: The intermediate is then reacted with a phenyl derivative containing a carbonyl group to form the desired amide linkage.
Esterification: The final step involves esterification to introduce the methyl ester group, completing the synthesis of the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and ester functional groups.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Methyl 4-({3-[(sec-butylamino)carbonyl]phenyl}amino)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-({3-[(sec-butylamino)carbonyl]phenyl}amino)-4-oxobutanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with target molecules, influencing their activity and function. Pathways involved may include inhibition or activation of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Methyl 4-aminobenzoate: Shares the ester and aromatic amine functionalities but lacks the sec-butylamino group.
N-Butyl-4-aminobenzamide: Similar amide structure but with a different alkyl group.
Methyl 4-aminophenylacetate: Contains an aromatic amine and ester group but with a different carbon chain length.
Uniqueness: Methyl 4-({3-[(sec-butylamino)carbonyl]phenyl}amino)-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the sec-butylamino group differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Properties
IUPAC Name |
methyl 4-[3-(butan-2-ylcarbamoyl)anilino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-4-11(2)17-16(21)12-6-5-7-13(10-12)18-14(19)8-9-15(20)22-3/h5-7,10-11H,4,8-9H2,1-3H3,(H,17,21)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSMNVQBXRPZPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-(1H-indol-3-ylmethyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4802256.png)
![2-{[5-(3-chlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4802261.png)
![2,3-dimethyl-6-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4802275.png)
![Methyl 2-[4-[(4-butylphenyl)sulfamoyl]phenoxy]acetate](/img/structure/B4802284.png)
![(4Z)-4-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione](/img/structure/B4802298.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N~2~,N~2~-dimethylglycinamide](/img/structure/B4802300.png)


![N-(3-NITROPHENYL)-4-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4802314.png)
![N-{1-[4-(propan-2-yl)phenyl]propyl}pyridine-4-carboxamide](/img/structure/B4802316.png)

![4-chloro-1-ethyl-N-{[(4-methoxyphenyl)amino]carbonothioyl}-1H-pyrazole-3-carboxamide](/img/structure/B4802335.png)

